

LC-MS/MS protocol for 3,5-Dimethylphenol-d10

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Compound of Interest

Compound Name: 3,5-Dimethylphenol-d10

Cat. No.: B15383901

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An LC-MS/MS protocol for the quantification of 3,5-Dimethylphenol using its deuterated internal standard, **3,5-Dimethylphenol-d10**, has been developed for research and drug development applications. This method is applicable for the analysis of aqueous samples, such as environmental water or biological matrices, after appropriate sample preparation.

Introduction

3,5-Dimethylphenol is a chemical compound that can be found in various environmental and biological samples. Accurate and sensitive quantification of this analyte is crucial for environmental monitoring and toxicology studies. The use of a stable isotope-labeled internal standard, such as **3,5-Dimethylphenol-d10**, is a well-established technique in mass spectrometry to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the results. This application note provides a detailed protocol for the analysis of 3,5-Dimethylphenol using LC-MS/MS with **3,5-Dimethylphenol-d10** as the internal standard.

Experimental

Materials and Reagents

- 3,5-Dimethylphenol
- **3,5-Dimethylphenol-d10**
- Methanol (HPLC grade)
- Water (LC-MS grade)

- Formic acid
- Solid Phase Extraction (SPE) cartridges

Instrumentation

A standard liquid chromatography system coupled with a triple quadrupole mass spectrometer is required for this analysis. The specific parameters provided below are a general guideline and may need to be optimized for the specific instrumentation used.

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed to extract and concentrate the analyte from aqueous samples.

- **Conditioning:** Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
- **Loading:** Load 100 mL of the aqueous sample, spiked with the internal standard (**3,5-Dimethylphenol-d10**), onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- **Washing:** Wash the cartridge with 5 mL of water to remove any interfering substances.
- **Elution:** Elute the analyte and internal standard with 5 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Method

2.4.1 Liquid Chromatography Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	30% B to 95% B in 5 minutes, hold for 2 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	10 μ L

2.4.2 Mass Spectrometry Conditions

The mass spectrometer is operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

Parameter	Value
Ionization Mode	ESI-
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp	350 °C
Gas Flow	Instrument dependent

2.4.3 MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
3,5-Dimethylphenol	121.1	106.1	20
3,5-Dimethylphenol-d10	131.1	113.1	22

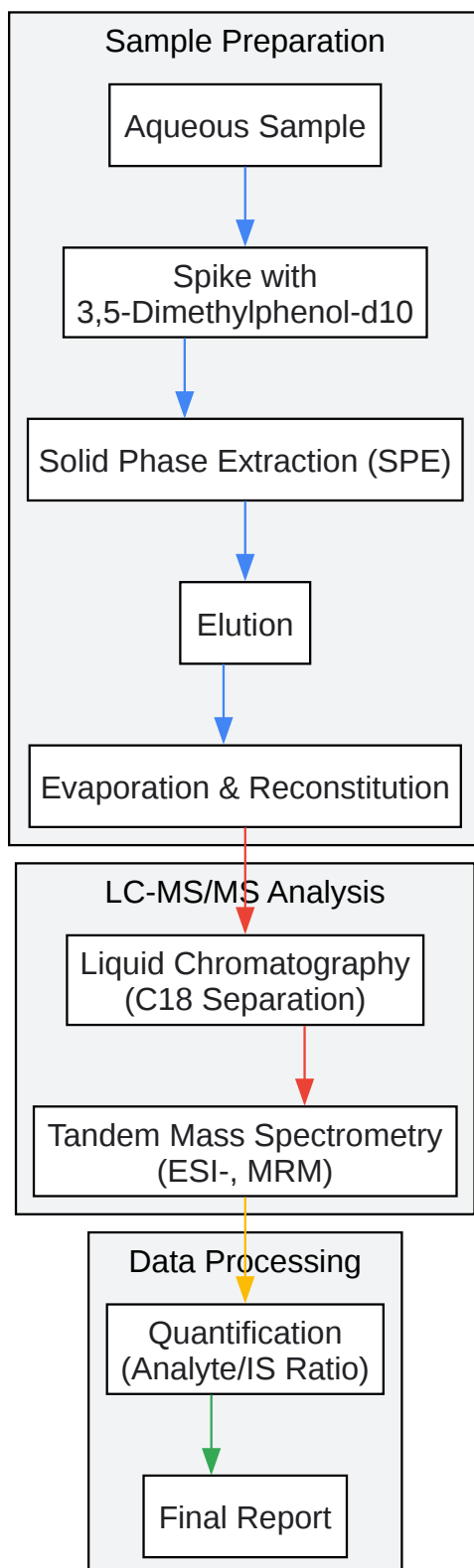
Results and Discussion

The described method demonstrates good linearity, sensitivity, and accuracy for the quantification of 3,5-Dimethylphenol. The use of the deuterated internal standard, **3,5-Dimethylphenol-d10**, effectively compensates for any sample matrix effects.

Quantitative Performance

Parameter	Result
Linearity (R^2)	> 0.99
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Accuracy (Recovery %)	95 - 105%
Precision (%RSD)	< 10%

Workflow Diagram



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Caption: LC-MS/MS workflow for 3,5-Dimethylphenol analysis.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 3,5-Dimethylphenol in aqueous samples, utilizing **3,5-Dimethylphenol-d10** as an internal standard. The protocol is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise measurements of this compound. The provided method parameters can serve as a starting point for further optimization based on specific laboratory instrumentation and sample matrices.

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